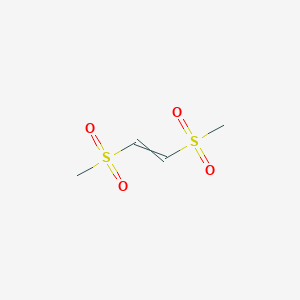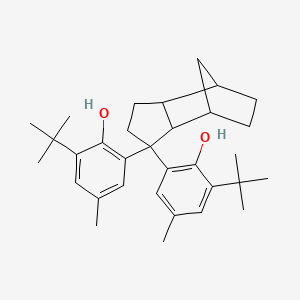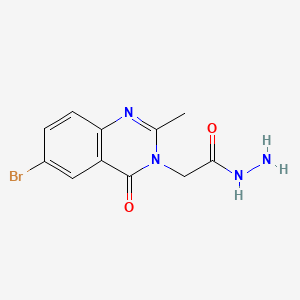![molecular formula C9H12N5O8P B14665737 [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 36792-48-0](/img/structure/B14665737.png)
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a nucleotide derivative. It is structurally related to uridine monophosphate, a nucleotide that plays a crucial role in the synthesis of RNA. This compound is characterized by the presence of an azido group, which can be used for various biochemical applications.
Méthodes De Préparation
The synthesis of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine, a nucleoside composed of uracil and ribose.
Azidation: The hydroxyl group at the 4-position of the ribose is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Phosphorylation: The 5’-hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Phosphorylation: The compound can undergo further phosphorylation to form diphosphate or triphosphate derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and phosphorylating agents. Major products formed from these reactions include amino derivatives and phosphorylated compounds.
Applications De Recherche Scientifique
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleotide analogs.
Biology: The compound is used in studies involving RNA synthesis and function.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of [(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into RNA or DNA, where it can interfere with nucleic acid synthesis. The azido group can be reduced to an amino group, which can then participate in further biochemical reactions. The compound targets enzymes involved in nucleotide synthesis and metabolism, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Uridine monophosphate: Lacks the azido group and is a standard nucleotide used in RNA synthesis.
Cytidine monophosphate: Contains a cytosine base instead of uracil.
Thymidine monophosphate: Contains a thymine base and is used in DNA synthesis.
These similar compounds differ in their base components and functional groups, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
36792-48-0 |
|---|---|
Formule moléculaire |
C9H12N5O8P |
Poids moléculaire |
349.19 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12N5O8P/c10-13-12-6-7(16)4(3-21-23(18,19)20)22-8(6)14-2-1-5(15)11-9(14)17/h1-2,4,6-8,16H,3H2,(H,11,15,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
KTGVVHTZTJKEMM-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


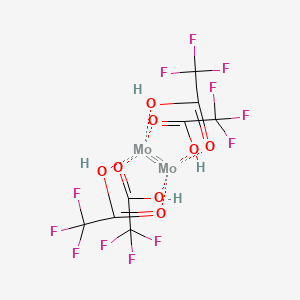

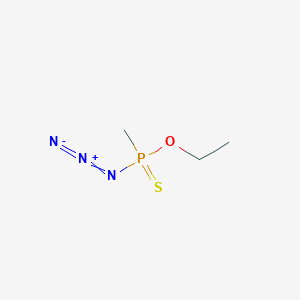
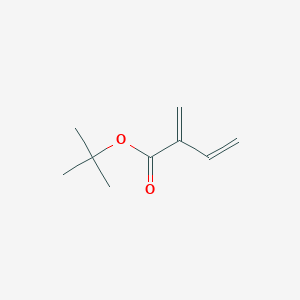
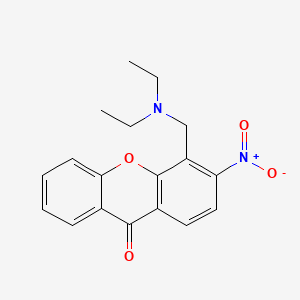
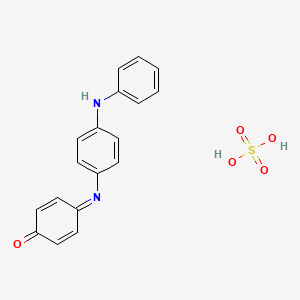
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
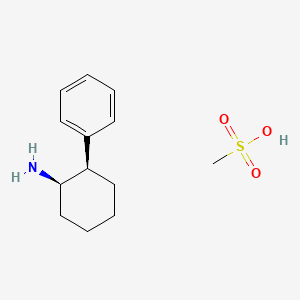
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
